molecular formula C10H21NO3S2 B561675 proxyl-MTS CAS No. 201403-46-5

proxyl-MTS

Cat. No.: B561675
CAS No.: 201403-46-5
M. Wt: 267.402
InChI Key: WRGRMWJGHAOGQV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Proxyl-MTS can be synthesized through a series of chemical reactions involving the introduction of a methanethiosulfonate group to a pyrrolidine ring. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

Proxyl-MTS undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxides, while substitution reactions can produce a range of derivatives with different functional groups.

Scientific Research Applications

Proxyl-MTS has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Proxyl-MTS involves its ability to form covalent bonds with thiol groups in proteins and other biomolecules. This interaction can lead to changes in the structure and function of the target molecules. The compound’s reactivity with thiol groups makes it a valuable tool for studying redox processes and protein function .

Comparison with Similar Compounds

Similar Compounds

  • (1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-yl)methyl methanethiosulfonate
  • 2,2,5,5-Tetramethyl-3-(methanesulfonylthio)pyrrolidine-1-oxyl

Uniqueness

Proxyl-MTS is unique due to its specific reactivity with thiol groups and its stability under various conditions. This makes it particularly useful in applications requiring precise labeling and modification of biomolecules. Compared to similar compounds, this compound offers a balance of reactivity and stability, making it a versatile tool in both research and industrial applications .

Properties

IUPAC Name

1-hydroxy-2,2,5,5-tetramethyl-3-(methylsulfonylsulfanylmethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO3S2/c1-9(2)6-8(7-15-16(5,13)14)10(3,4)11(9)12/h8,12H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRGRMWJGHAOGQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C(N1O)(C)C)CSS(=O)(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20662164
Record name S-[(1-Hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl)methyl] methanesulfonothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201403-46-5
Record name S-[(1-Hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl)methyl] methanesulfonothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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